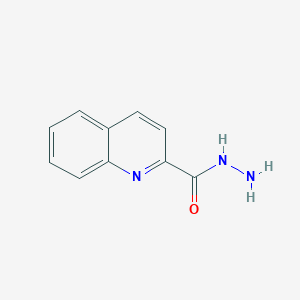

Quinoline-2-carbohydrazide

Beschreibung

Eigenschaften

IUPAC Name |

quinoline-2-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O/c11-13-10(14)9-6-5-7-3-1-2-4-8(7)12-9/h1-6H,11H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTDPJYXDDYUJBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=N2)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70289163 | |

| Record name | Quinoline-2-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70289163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

17.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24825377 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

5382-44-5 | |

| Record name | 2-Quinolinecarboxylic acid, hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5382-44-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 59489 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005382445 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5382-44-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59489 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Quinoline-2-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70289163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Preparation of Quinoline-2-carboxylic Acid

The starting compound, Quinoline-2-carboxylic acid, can be synthesized via the Pfitzinger reaction, which involves the condensation of isatin with an appropriate acetophenone derivative under basic conditions in refluxing ethanol. For example:

- Reactants: Isatin and 4-bromoacetophenone

- Conditions: Reflux in ethanol with a base

- Outcome: Formation of 2-(4-bromophenyl)quinoline-4-carboxylic acid

This method has been well-documented as a robust approach for quinoline acid synthesis, providing the key acid intermediate for further transformations.

Esterification to Quinoline-2-carboxylate Ester

The quinoline carboxylic acid is then converted to its ethyl ester derivative to facilitate subsequent hydrazinolysis. The esterification is carried out by refluxing the acid in absolute ethanol in the presence of catalytic amounts of concentrated sulfuric acid as a dehydrating agent.

- Reactants: Quinoline-2-carboxylic acid, absolute ethanol, and conc. H₂SO₄

- Conditions: Reflux for approximately 12 hours

- Workup: After cooling, the reaction mixture is neutralized with aqueous sodium bicarbonate, filtered, dried, and crystallized from ethanol

- Product: Ethyl quinoline-2-carboxylate

Infrared (IR) spectroscopy confirms ester formation by the presence of characteristic carbonyl absorption bands around 1716 cm⁻¹.

Hydrazinolysis to Quinoline-2-carbohydrazide

The critical step involves treating the ester with hydrazine hydrate to replace the ester group with a carbohydrazide moiety. This reaction is typically performed under reflux in absolute ethanol.

- Reactants: Ethyl quinoline-2-carboxylate and hydrazine hydrate (98%)

- Conditions: Reflux for 7 hours

- Workup: After cooling, the reaction mixture is poured into ice-cooled water to precipitate the product, which is then filtered, dried, and recrystallized from ethanol

- Product: this compound

The formation of the carbohydrazide is confirmed by IR spectroscopy, showing characteristic absorption bands for NH and NH₂ groups (around 3263 cm⁻¹ and 3305 cm⁻¹ respectively), as well as the carbonyl stretch near 1645 cm⁻¹. Nuclear Magnetic Resonance (NMR) spectroscopy further supports the structure.

Summary of Preparation Conditions and Yields

| Step | Reactants | Conditions | Duration | Key Observations/Confirmations |

|---|---|---|---|---|

| Quinoline-2-carboxylic acid | Isatin + 4-bromoacetophenone | Reflux in ethanol, basic medium | Several hours | Pfitzinger reaction; acid confirmed by IR and NMR |

| Esterification | Quinoline-2-carboxylic acid + EtOH + conc. H₂SO₄ | Reflux in ethanol, acid catalysis | 12 hours | Ester formation confirmed by IR (1716 cm⁻¹) |

| Hydrazinolysis | Ethyl quinoline-2-carboxylate + hydrazine hydrate | Reflux in ethanol | 7 hours | Carbohydrazide confirmed by IR and NMR |

Additional Notes on Derivative Syntheses

The prepared this compound serves as a versatile intermediate for further derivatization. For example:

- Reaction with triethyl orthoformate yields ethoxyformaldehyde hydrazone derivatives, confirmed by disappearance of NH₂ peaks in IR and appearance of NH absorption bands.

- Condensation with malononitrile or β-dicarbonyl compounds leads to pyrazole and other heterocyclic derivatives, expanding the scope of quinoline-based bioactive molecules.

Research Findings and Analytical Data

- Infrared Spectroscopy: Key absorption bands for carbohydrazide include NH (around 3260 cm⁻¹), NH₂ (around 3300 cm⁻¹), and C=O (around 1645 cm⁻¹).

- Nuclear Magnetic Resonance: ¹H NMR spectra show signals corresponding to NH and NH₂ protons; ¹³C NMR confirms carbonyl and aromatic carbons.

- Mass Spectrometry: Confirms molecular weight consistent with this compound.

These analytical techniques collectively validate the successful synthesis and purity of the compound.

Analyse Chemischer Reaktionen

Types of Reactions

Quinoline-2-carbohydrazide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinoline-2-carboxylic acid derivatives.

Reduction: Reduction reactions can yield different hydrazine derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions often involve refluxing in solvents like ethanol or acetic acid .

Major Products Formed

The major products formed from these reactions include quinoline-2-carboxylic acid derivatives, hydrazine derivatives, and various substituted quinoline compounds .

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

Quinoline derivatives, including quinoline-2-carbohydrazide, have been extensively studied for their pharmacological properties. They exhibit a broad spectrum of biological activities:

- Anticancer Activity : Quinoline derivatives have shown promising results in inhibiting cancer cell proliferation. For instance, compounds derived from this compound have been evaluated against various cancer cell lines, including HCT116 and MCF7. The binding affinity to cyclin-dependent kinase 5 (CDK-5) was particularly noted, suggesting potential as chemotherapeutic agents .

- Antitubercular Activity : Recent studies have highlighted the effectiveness of quinoline derivatives against multidrug-resistant tuberculosis (MDR-TB). For example, quinoline-oxadiazole hybrids demonstrated significant activity against Mycobacterium tuberculosis with minimal inhibitory concentrations (MICs) as low as 0.5 µg/mL . this compound has also been implicated in similar studies, showcasing its potential in developing new antitubercular agents.

Antimicrobial Properties

The antimicrobial efficacy of this compound has been documented in various studies:

- Bacterial Inhibition : A series of substituted quinolines were tested against Gram-positive and Gram-negative bacteria. Notably, some derivatives exhibited low MIC values comparable to standard antibiotics like vancomycin against methicillin-resistant Staphylococcus aureus (MRSA) . This suggests that this compound and its derivatives could serve as effective antimicrobial agents.

- Antifungal Activity : The compound has also been evaluated for antifungal properties. Studies indicate that certain derivatives of this compound show moderate to good activity against various fungal strains, indicating its versatility in treating infections caused by fungi .

Synthesis of Bioactive Compounds

This compound serves as a crucial building block for synthesizing more complex bioactive molecules:

- Hybrid Compounds : Researchers have synthesized hybrid compounds combining quinoline with other pharmacophores to enhance biological activity. For instance, quinoline-isoniazid hybrids were developed to target tuberculosis effectively, showing high selectivity and low toxicity .

- Structure-Activity Relationship (SAR) : Investigations into the SAR of quinoline derivatives have revealed that modifications at specific positions significantly affect their biological activities. For example, introducing bulky substituents at position 7 enhances antiproliferative effects .

Case Studies and Research Findings

| Study | Findings | Applications |

|---|---|---|

| Shruthi et al. (2020) | Developed quinoline-oxadiazole hybrids with MIC values of 0.5 µg/mL against Mtb | Antitubercular agents |

| Ramprasad et al. (2018) | Evaluated quinoline-nitrone derivatives with IC50 values ranging from 0.45–0.91 µM against leukemia cells | Anticancer drugs |

| Costa et al. (2020) | Synthesized 4-substituted quinolines showing anti-melanoma and anti-leukemia activity | Cancer therapeutics |

Wirkmechanismus

The mechanism of action of quinoline-2-carbohydrazide involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit the synthesis of nucleic acids and proteins in microorganisms . In medicinal applications, this compound derivatives can inhibit enzymes such as acetylcholinesterase and monoamine oxidase, which are involved in neurological disorders .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Analysis

- Electronic Properties: Thieno- and imidazo-fused derivatives (e.g., ) exhibit enhanced fluorescence compared to the parent compound due to extended π-conjugation. The thieno group in compound L () increases quantum yield, enabling selective ion detection.

- Biological Activity: Pyrimidohexahydroquinoline derivatives (e.g., compound 10 in ) show potent cytotoxicity (IC$_{50}$: 8.45 μM) attributed to nitro group-induced electron deficiency, enhancing DNA intercalation. In contrast, hydrazide-hydrazones () target microbial DNA gyrase, with compound 6b outperforming ciprofloxacin in docking scores (-7.73 vs. -7.29 kcal/mol).

- Synthetic Feasibility : Thiosemicarbazides () and diacyl-hydrazides () are synthesized in moderate yields (32–57%), reflecting challenges in multi-step reactions. Fluorobenzoyl derivatives () require specialized reagents like HBTU, increasing cost .

Key Research Findings

Sensors: Thienoquinoline-based probes () detect $ \text{Fe}^{3+} $ at nanomolar concentrations, outperforming simpler hydrazides due to rigidified structures .

Anticancer Activity: Pyrimidohexahydroquinoline derivatives () demonstrate selectivity against cancer cell lines, with molecular dynamics simulations confirming stable binding to EGFR kinases .

Antimicrobial Agents : Compound 6b () inhibits S. aureus DNA gyrase at 33.64 μM, highlighting the importance of the hydrazone moiety in bacterial targeting .

Biologische Aktivität

Quinoline-2-carbohydrazide (Q2C) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a detailed examination of the biological activity of Q2C, including its synthesis, mechanisms of action, and therapeutic potential, supported by data tables and relevant case studies.

1. Synthesis of this compound

This compound is synthesized from quinaldic acid, which undergoes a series of reactions to yield the final product. The synthesis typically involves the following steps:

- Condensation Reaction : Quinaldic acid reacts with hydrazine to form this compound.

- Characterization : The compound is characterized using techniques such as NMR and IR spectroscopy to confirm its structure.

2. Biological Activities

Quinoline derivatives, including Q2C, exhibit a variety of biological properties. The following subsections detail the specific activities observed for Q2C.

2.1 Antimicrobial Activity

Q2C has been evaluated for its antimicrobial properties against various microorganisms. A study reported that Q2C displayed moderate antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating effectiveness against strains such as Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of this compound

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

2.2 Antitubercular Activity

Recent studies have highlighted the potential of quinoline derivatives as anti-tubercular agents. For instance, quinoline-isoniazid hybrids exhibited high activity against Mycobacterium tuberculosis, suggesting that modifications to the quinoline structure could enhance efficacy . Although specific data on Q2C's antitubercular activity is limited, its structural similarity to effective compounds indicates potential for further exploration.

2.3 Antiviral Activity

Research has shown that quinoline derivatives can exhibit antiviral properties, particularly against HIV-1. Compounds similar to Q2C have been synthesized and tested for their ability to inhibit HIV replication in vitro. These studies suggest that modifications to the quinoline framework can lead to enhanced anti-HIV activity .

The mechanisms through which Q2C exerts its biological effects are varied and depend on the target organism or disease:

- Antibacterial Mechanism : The antibacterial action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

- Antiviral Mechanism : For antiviral activity, quinoline derivatives may inhibit viral enzymes or interfere with viral entry into host cells .

4. Case Studies

Several case studies have explored the biological activity of quinoline derivatives, including Q2C:

- Case Study 1 : A study evaluated a series of quinoline derivatives for their antimicrobial efficacy against resistant strains of bacteria. The findings indicated that modifications in substituent groups significantly affected bioactivity, with some derivatives showing MIC values comparable to standard antibiotics .

- Case Study 2 : Another research project focused on synthesizing hybrid compounds combining quinolines with other pharmacophores, leading to enhanced anti-tubercular activity in vitro. These hybrids exhibited selectivity towards M. tuberculosis, showcasing the potential for developing new treatments for tuberculosis .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Quinoline-2-carbohydrazide and its derivatives, and how are structural confirmations validated?

- Methodological Answer : Synthesis typically involves condensation of quinoline-2-carboxylic acid with hydrazine derivatives under reflux conditions. Structural validation employs spectroscopic techniques:

- IR spectroscopy to confirm the presence of hydrazide (-CONHNH₂) and aromatic C-H/N-H stretches.

- ¹H-NMR and ¹³C-NMR to verify proton environments and carbon frameworks, respectively.

- Mass spectrometry for molecular ion peaks and fragmentation patterns .

- Example Data :

| Derivative | IR (cm⁻¹) | ¹H-NMR (δ, ppm) | Molecular Ion (m/z) |

|---|---|---|---|

| Compound 3a | 1665 (C=O) | 8.2–7.1 (aromatic) | 342 [M+H]⁺ |

| Compound 6b | 1680 (C=O) | 8.5–7.3 (aromatic) | 398 [M+H]⁺ |

Q. How do researchers design experiments to assess the antimicrobial efficacy of this compound derivatives against multidrug-resistant pathogens?

- Methodological Answer :

- Quantitative Assays :

- Agar Well Diffusion : Measure zones of inhibition (mm) at standardized concentrations (e.g., 25 mg/mL) against Gram-negative (e.g., E. coli) and Gram-positive (e.g., S. aureus) strains .

- Microplate Alamar Blue Assay (MABA) : Determine minimum inhibitory concentrations (MIC, µg/mL) for antitubercular activity against Mycobacterium tuberculosis H37Rv .

- Controls : Include streptomycin (antibacterial) and fluconazole (antifungal) as positive controls. Statistical significance is assessed via ANOVA (p < 0.05) .

Advanced Research Questions

Q. What in silico strategies are employed to predict the binding affinity and pharmacokinetic properties of this compound analogs?

- Methodological Answer :

- Molecular Docking : Use software (e.g., AutoDock Vina) to simulate ligand-receptor interactions (e.g., with S. aureus DNA gyrase). Binding scores (kcal/mol) and binding poses are analyzed to prioritize analogs .

- ADMET Prediction : Tools like ACD/Labs or SwissADME evaluate drug-likeness, gastrointestinal absorption, and blood-brain barrier penetration. Lipinski’s Rule of Five and toxicity endpoints (e.g., hepatotoxicity) are critical .

- Example Findings :

| Compound | Docking Score (kcal/mol) | GI Absorption | BBB Permeant |

|---|---|---|---|

| 6b | -7.73 | High | No |

| 10 | -8.45 | Moderate | No |

Q. How can contradictory results in the bioactivity of this compound derivatives across different microbial strains be systematically analyzed?

- Methodological Answer :

- Scoping Reviews : Map literature to identify patterns in activity discrepancies (e.g., Gram-positive vs. Gram-negative efficacy) using frameworks like Arksey & O’Malley’s five-stage process .

- Mixed-Methods Design : Combine quantitative MIC data with qualitative structural analyses (e.g., substituent effects on lipophilicity) to resolve contradictions. Triangulate findings via dose-response curves and molecular dynamics simulations .

Q. What methodologies are recommended for establishing structure-activity relationships (SAR) in this compound-based antimicrobial agents?

- Methodological Answer :

- Systematic SAR Workflow :

Variation of Substituents : Synthesize analogs with halogen (e.g., Br), heterocyclic (e.g., benzofuran), or electron-withdrawing groups.

Bioactivity Profiling : Compare MICs, IC₅₀ values, and zone diameters across analogs.

Statistical Modeling : Use multiple regression to correlate substituent properties (e.g., logP, molar refractivity) with activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.